molecular formula C16H12O4 B14403653 (9-Oxo-9H-xanthen-4-YL)methyl acetate CAS No. 85636-90-4

(9-Oxo-9H-xanthen-4-YL)methyl acetate

Cat. No.: B14403653
CAS No.: 85636-90-4
M. Wt: 268.26 g/mol
InChI Key: AKEWZUPLJHHIFY-UHFFFAOYSA-N
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Description

(9-Oxo-9H-xanthen-4-YL)methyl acetate is a chemical compound belonging to the xanthene family. Xanthenes are tricyclic aromatic compounds known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic synthesis. The compound’s structure includes a xanthene core with an acetate group attached, making it a versatile intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Oxo-9H-xanthen-4-YL)methyl acetate typically involves the esterification of (9-Oxo-9H-xanthen-4-YL)methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(9-Oxo-9H-xanthen-4-YL)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (9-Oxo-9H-xanthen-4-YL)methyl carboxylic acid.

    Reduction: Reduction reactions can convert the compound into (9-Oxo-9H-xanthen-4-YL)methyl alcohol.

    Substitution: The acetate group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: (9-Oxo-9H-xanthen-4-YL)methyl carboxylic acid.

    Reduction: (9-Oxo-9H-xanthen-4-YL)methyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(9-Oxo-9H-xanthen-4-YL)methyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (9-Oxo-9H-xanthen-4-YL)methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s acetate group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. Additionally, the xanthene core can interact with cellular components, influencing biological activities such as enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    (1-Methoxy-3-methyl-9-oxo-9H-xanthen-4-YL)methyl acetate: A derivative with a methoxy group, exhibiting similar chemical properties but different reactivity.

    (9-Oxo-9H-xanthen-4-YL)methyl carboxylic acid: An oxidized form with distinct chemical behavior.

Uniqueness

(9-Oxo-9H-xanthen-4-YL)methyl acetate stands out due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and research.

Properties

CAS No.

85636-90-4

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

(9-oxoxanthen-4-yl)methyl acetate

InChI

InChI=1S/C16H12O4/c1-10(17)19-9-11-5-4-7-13-15(18)12-6-2-3-8-14(12)20-16(11)13/h2-8H,9H2,1H3

InChI Key

AKEWZUPLJHHIFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3O2

Origin of Product

United States

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